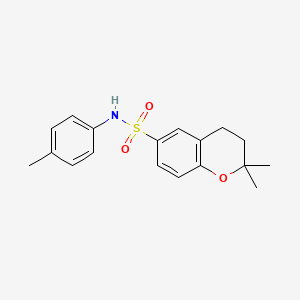![molecular formula C31H30N2O11S3 B11031104 Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031104.png)
Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound you’ve described is a complex molecule with a lengthy name. Let’s break it down:
- The core structure consists of a spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] scaffold.
- Attached to this core are various substituents, including acetyl groups and multiple methyl groups.
- This compound likely exhibits interesting properties due to its unique structure, which combines fused heterocycles and functional groups.
- it’s essential to note that this compound is not widely studied or well-known, so detailed information may be limited.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound in the literature.
- considering its complexity, it likely involves multiple steps and specialized reagents.
- Industrial production methods are even scarcer, suggesting that this compound might not be commercially produced.
Chemical Reactions Analysis
- Given its structure, we can infer potential reactions:
Oxidation: The sulfur-containing dithiole ring could undergo oxidation.
Substitution: The acetyl group might be susceptible to nucleophilic substitution.
Reduction: Reduction of the quinoline ring system could occur.
- Common reagents and conditions would depend on the specific reaction steps, but I recommend further research.
Scientific Research Applications
- Limited studies exist, but here are some potential applications:
Chemistry: Investigating its reactivity, stability, and potential ligand properties.
Biology: Assessing its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Developing novel materials based on its unique structure.
Mechanism of Action
- Without specific data, we can only speculate:
- It might interact with enzymes, receptors, or cellular pathways due to its complex structure.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs with the same structure.
- related compounds include:
Spiroquinoline derivatives: Explore their properties and compare them to our compound.
Dithiole-containing molecules: Investigate their reactivity and applications.
Properties
Molecular Formula |
C31H30N2O11S3 |
|---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H30N2O11S3/c1-14-8-9-16-15(12-14)20-25(30(2,3)33(16)19(36)13-32-17(34)10-11-18(32)35)45-22(27(38)42-5)21(26(37)41-4)31(20)46-23(28(39)43-6)24(47-31)29(40)44-7/h8-9,12H,10-11,13H2,1-7H3 |
InChI Key |
MLSOXOMMTAVVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CN5C(=O)CCC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-ind oline]-8-one](/img/structure/B11031026.png)
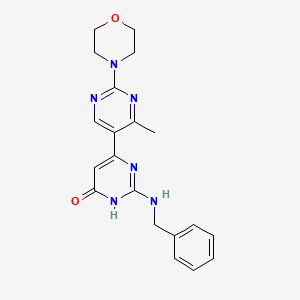
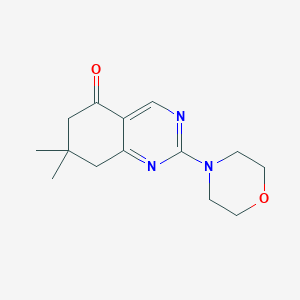

![N-(4-fluorophenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031046.png)
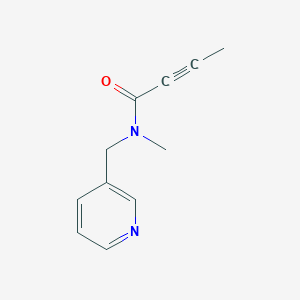

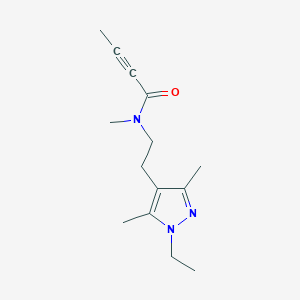
![2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11031068.png)
![(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031070.png)
![8,12,14,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B11031078.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031091.png)
![(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031095.png)
